

# A Comparative Guide to PRMT5 Inhibitors in Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with protein arginine methyltransferase 5 (PRMT5) emerging as a promising therapeutic target. PRMT5 is a critical enzyme that plays a multifaceted role in cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[1] Its dysregulation has been implicated in the pathogenesis of various malignancies, making it an attractive focus for drug development.[1] This guide provides a comparative analysis of several leading PRMT5 inhibitors currently in clinical development, with a focus on their clinical trial results, patient outcomes, and experimental methodologies.

## **Mechanism of Action of PRMT5 Inhibitors**

PRMT5 inhibitors are small molecules designed to block the enzymatic activity of the PRMT5/MEP50 complex.[2] The majority of these inhibitors act by competing with the methyl donor S-adenosylmethionine (SAM), binding to the active site of PRMT5 and preventing the transfer of methyl groups to its substrates.[1][2] This inhibition leads to a global reduction in symmetric dimethylarginine (SDMA) levels on both histone and non-histone proteins, disrupting key cellular processes that contribute to cancer cell proliferation and survival.[2] The therapeutic potential of PRMT5 inhibitors is being explored in both solid tumors and hematological malignancies.[3][4]

# **Clinical Trial Performance of Key PRMT5 Inhibitors**



This section summarizes the clinical trial data for several PRMT5 inhibitors, including JNJ-64619178, GSK3326595, PRT811, PRT543, and PF-06939999. The data is presented in a series of tables to facilitate a clear comparison of their efficacy and safety profiles across different cancer types.

#### JNJ-64619178

JNJ-64619178 is a potent and selective oral PRMT5 inhibitor that has shown promising preliminary antitumor activity in a first-in-human, open-label, multicenter Phase 1 study (NCT03573310).[5][6] The study enrolled patients with advanced solid tumors and non-Hodgkin lymphomas (NHL).[5]

Table 1: Efficacy of JNJ-64619178 in Clinical Trials

| Indication                                             | Number of<br>Patients<br>(evaluable) | Overall<br>Response<br>Rate (ORR) | Median<br>Progression-<br>Free Survival<br>(PFS) | Noteworthy<br>Outcomes                                          |
|--------------------------------------------------------|--------------------------------------|-----------------------------------|--------------------------------------------------|-----------------------------------------------------------------|
| Advanced Solid<br>Tumors/NHL                           | 90                                   | 5.6%                              | -                                                | Five confirmed responses.[5]                                    |
| Adenoid Cystic<br>Carcinoma<br>(ACC)                   | 26                                   | 11.5%                             | 19.1 months                                      | Three confirmed responses.[5]                                   |
| Lower-Risk<br>Myelodysplastic<br>Syndromes (LR<br>MDS) | 24                                   | 0%                                | -                                                | No objective responses or hematologic improvements observed.[7] |

Table 2: Safety Profile of JNJ-64619178



| Dose-Limiting Toxicities (DLTs) | Most Common Treatment-Emergent Adverse Events (TEAEs)                |
|---------------------------------|----------------------------------------------------------------------|
| Thrombocytopenia[5]             | Neutropenia (62.5%), Thrombocytopenia (58.3%) in LR MDS patients.[7] |

## GSK3326595

GSK3326595 is another selective, reversible PRMT5 inhibitor that has been evaluated in the Phase 1 METEOR-1 trial (NCT02783300) for advanced solid tumors and NHL, and in a Phase I/II study (NCT03614728) for myeloid neoplasms.[8][9]

Table 3: Efficacy of GSK3326595 in Clinical Trials



| Indication                            | Number of Patients | Overall Response<br>Rate (ORR) <i>l</i><br>Clinical Benefit<br>Rate (CBR) | Duration of<br>Response (DOR) /<br>Other Outcomes                                                                |
|---------------------------------------|--------------------|---------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|
| Advanced Solid<br>Tumors              | -                  | 3 confirmed partial responses (PRs)                                       | -                                                                                                                |
| Adenoid Cystic<br>Carcinoma (ACC)     | 50                 | 2 PRs                                                                     | 9.3 months (previously treated), 1.9 months (treatment-naïve)[9]                                                 |
| ER-positive Breast<br>Cancer          | 47                 | 1 PR                                                                      | 3.7 months[9]                                                                                                    |
| Non-Hodgkin<br>Lymphoma (NHL)         | 29                 | 10% ORR                                                                   | Follicular Lymphoma (CR): 32.4 months (ongoing), DLBCL (CR): 3.4 months, Follicular Lymphoma (PR): 2.7 months[9] |
| Myeloid Neoplasms<br>(MDS, CMML, AML) | 30                 | 17% CBR (5 patients)                                                      | 1 patient with complete marrow remission for ~8 months.[8]                                                       |

Table 4: Safety Profile of GSK3326595

| Dose-Limiting Toxicities (DLTs)   | Most Common Treatment-Related Adverse Events (TRAEs)                                                          |
|-----------------------------------|---------------------------------------------------------------------------------------------------------------|
| Not specified in provided results | Decreased platelet count (27%), Dysgeusia (23%), Fatigue (20%), Nausea (20%) in myeloid neoplasm patients.[8] |

# **PRT811**



PRT811 is a brain-penetrant PRMT5 inhibitor investigated in a Phase 1 trial (NCT04089449) for patients with recurrent high-grade glioma and advanced/metastatic uveal melanoma.[10] [11]

Table 5: Efficacy of PRT811 in Clinical Trials

| Indication                                       | Number of Patients | Overall Response<br>Rate (ORR) <i>l</i><br>Clinical Benefit<br>Rate (CBR) | Duration of<br>Response (DOR) /<br>Other Outcomes                                       |
|--------------------------------------------------|--------------------|---------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|
| Recurrent High-Grade<br>Glioma                   | 38                 | 5.3% ORR                                                                  | -                                                                                       |
| IDH-positive Glioma                              | 16                 | 12.5% ORR, 31.3%<br>CBR                                                   | Two complete responses (CRs) with DORs of 31.0 months (ongoing) and 7.5 months.[10][12] |
| Uveal Melanoma                                   | 23                 | -                                                                         | -                                                                                       |
| Splicing Mutation-<br>positive Uveal<br>Melanoma | 10                 | 10.0% ORR, 30.3%<br>CBR                                                   | One partial response<br>(PR) with a DOR of<br>10.0 months.[10]                          |

Table 6: Safety Profile of PRT811

| Grade ≥3 Treatment-Emergent Adverse<br>Events (TEAEs) >5%  | Most Common Any-Grade TEAEs                                                 |
|------------------------------------------------------------|-----------------------------------------------------------------------------|
| Thrombocytopenia (9.3%), Anemia (9.3%), Fatigue (5.8%)[12] | Nausea (62.3%), Vomiting (47.5%), Fatigue (37.7%), Constipation (31.3%)[13] |

#### **PRT543**

PRT543 is a PRMT5 inhibitor studied in a Phase 1 dose-expansion study (NCT03886831) in patients with advanced solid tumors, including a cohort with recurrent/metastatic adenoid cystic



carcinoma (ACC).[14][15]

Table 7: Efficacy of PRT543 in Clinical Trials

| Indication                | Number of<br>Patients | Overall<br>Response<br>Rate (ORR) | Clinical<br>Benefit Rate<br>(CBR) | Median<br>Progression-<br>Free Survival<br>(PFS) |
|---------------------------|-----------------------|-----------------------------------|-----------------------------------|--------------------------------------------------|
| Recurrent/Metast atic ACC | 56                    | 2%                                | 57%                               | 5.9 months[14]<br>[15]                           |
| HRD+ Ovarian<br>Cancer    | -                     | -                                 | -                                 | One durable complete response reported.[16]      |

Table 8: Safety Profile of PRT543

| Grade 3 Treatment-Related Adverse Events    |
|---------------------------------------------|
| Anemia (16%), Thrombocytopenia (9%)[14][15] |

## PF-06939999

PF-06939999 is a selective small-molecule PRMT5 inhibitor evaluated in a Phase 1 dose-escalation and expansion trial (NCT03854227) in patients with selected advanced or metastatic solid tumors.[17][18]

Table 9: Efficacy of PF-06939999 in Clinical Trials



| Indication                                    | Number of Patients | Confirmed Partial<br>Responses | Stable Disease              |
|-----------------------------------------------|--------------------|--------------------------------|-----------------------------|
| Selected Advanced/Metastatic Solid Tumors     | 44 (overall)       | 3 patients (6.8%)              | 19 patients (43.2%)<br>[17] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | -                  | 1 patient                      | -                           |
| Non-Small Cell Lung<br>Cancer (NSCLC)         | -                  | 2 patients                     | -                           |

Table 10: Safety Profile of PF-06939999

| Dose-Limiting Toxicities (DLTs)           | Most Common Grade ≥3 Treatment-<br>Related Adverse Events                                         |
|-------------------------------------------|---------------------------------------------------------------------------------------------------|
| Thrombocytopenia, Anemia, Neutropenia[17] | Anemia (28%), Thrombocytopenia/platelet count decreased (22%), Fatigue (6%), Neutropenia (4%)[17] |

# **Experimental Protocols**

The clinical trials for these PRMT5 inhibitors generally follow a standard framework for Phase 1 dose-escalation and expansion studies.

#### General Methodology:

- Study Design: The initial phase is typically a dose-escalation stage to determine the
  maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[17][18] This is
  followed by a dose-expansion phase in specific patient cohorts to further evaluate safety,
  tolerability, and preliminary efficacy.[14][15] The studies are often open-label and multicenter.
  [5][15]
- Patient Population: Eligible patients typically have advanced, metastatic, or refractory solid tumors or hematological malignancies for which standard therapies are no longer effective.



[5][9] Specific cohorts may be enrolled based on tumor type (e.g., adenoid cystic carcinoma) or biomarker status (e.g., IDH mutations, splicing factor mutations).[10][19] Key inclusion criteria often include measurable disease and adequate organ function.[9]

- Treatment Administration: The inhibitors are administered orally, with various dosing schedules being evaluated, such as once daily (QD), twice daily (BID), or intermittent dosing (e.g., 14 days on, 7 days off).[5][17]
- Endpoints:
  - Primary Endpoints (Dose Escalation): Safety and tolerability, including the incidence of adverse events (AEs), serious adverse events (SAEs), and dose-limiting toxicities (DLTs).
     [20]
  - Secondary Endpoints (Dose Expansion): Preliminary antitumor activity, assessed by metrics such as Overall Response Rate (ORR), Duration of Response (DOR), Progression-Free Survival (PFS), and Clinical Benefit Rate (CBR).[14][15]
     Pharmacokinetics (PK) and pharmacodynamics (PD) are also evaluated.[5]
- Pharmacodynamic Assessments: Target engagement is often measured by the reduction of symmetric dimethylarginine (SDMA) in plasma or serum, which serves as a biomarker for PRMT5 inhibition.[17][21]

# Visualizing the Landscape of PRMT5 Inhibition

To better understand the biological context and experimental approach for evaluating PRMT5 inhibitors, the following diagrams are provided.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



# References

- 1. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncologynews.com.au [oncologynews.com.au]
- 7. Phase 1 study of JNJ-64619178, a protein arginine methyltransferase 5 inhibitor, in patients with lower-risk myelodysplastic syndromes PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. onclive.com [onclive.com]
- 11. targetedonc.com [targetedonc.com]
- 12. Pathos Expands Pipeline With Worldwide License of Phase 2-ready Brain-penetrant, PRMT5 Inhibitor BioSpace [biospace.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. PRT543, a protein arginine methyltransferase 5 inhibitor, in patients with advanced adenoid cystic carcinoma: An open-label, phase I dose-expansion study PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Study of PRT543 in Participants With Advanced Solid Tumors and Hematologic Malignancies [clin.larvol.com]
- 17. researchgate.net [researchgate.net]
- 18. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]



- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to PRMT5 Inhibitors in Clinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585045#prmt5-in-23-clinical-trial-results-and-patient-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com